molecular formula C41H45N2NaO6S2 B1236680 sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate CAS No. 64285-36-5

sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Cat. No. B1236680
CAS RN: 64285-36-5
M. Wt: 748.9 g/mol
InChI Key: LAYIHRUYRMYLTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The focus of this analysis is on compounds related to the specified chemical, which are known for their diverse applications in materials science, including their use in dyes, polymers, and surfactants due to their unique structural and functional properties. Indolium derivatives and sulfonate-containing compounds are particularly noted for their optical properties and ability to form complex molecular assemblies.

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, including polycondensation and aromatic nucleophilic substitution. For instance, Pilati et al. (1993) explored the synthesis of poly(1,4-butylene isophthalate)s containing sodium sulfonate groups, achieving polymers of high molecular weight through reactions involving dimethyl isophthalate and sulfonate-containing monomers (Pilati et al., 1993).

Molecular Structure Analysis

The molecular structure of indolium and sulfonate-based compounds is characterized by the presence of bulky groups that significantly influence their physical and chemical properties. Berlepsch and Böttcher (2015) investigated the aggregation behavior of an indocyanine Cy5 dye, demonstrating how molecular coupling affects the absorption spectrum and leads to the formation of H-aggregates (Berlepsch & Böttcher, 2015).

Chemical Reactions and Properties

Chemical reactions involving such compounds are diverse, including conjugate addition, cyclization, and Diels-Alder reactions. Padwa et al. (1996) detailed a novel synthesis route for fused cyclopentenes through a series of conjugate additions, highlighting the complex reactivity of these systems (Padwa et al., 1996).

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Shahab et al. (2015) investigated the molecular structure and spectral properties of a dichroic dye related to the sodium compound . Their study using Density Functional Theory (DFT) modeled the structure and molecular properties, including UV, IR, and NMR spectra, of this substance (Shahab et al., 2015).

Aggregation Behavior and Spectroscopy

  • The work by Berlepsch and Böttcher (2015) explored the aggregation behavior of an Indocyanine Cy5 dye structurally similar to the sodium compound. They utilized absorption and fluorescence spectroscopies, along with cryogenic transmission electron microscopy, to study changes in absorption spectra under various conditions (Berlepsch & Böttcher, 2015).

Synthesis and Modification of Derivatives

  • Velikorodov et al. (2010) synthesized new carbamate derivatives of indole, which are closely related to the core structure of the sodium compound. This work explored the potential for creating biologically active compounds through chemical modification (Velikorodov et al., 2010).

Applications in pH Sensing

  • Li et al. (2019) designed and synthesized probes based on indolium structures similar to the sodium compound. These probes were effective in detecting extreme acidic and alkaline environments, demonstrating potential applications in pH sensing (Li et al., 2019).

Photovoltaic Applications

  • Wu et al. (2009) researched the use of cyanine dyes, related to the sodium compound, in dye-sensitized solar cells. Their study focused on improving photoelectric conversion efficiency, indicating potential photovoltaic applications (Wu et al., 2009).

Poly(p-phenylene) Derivatives in Electroluminescence

  • Kim et al. (1998) synthesized water-soluble poly(p-phenylene) derivatives, which have relevance to the sodium compound in terms of their electronic and photophysical properties. These polymers showed potential in photo- and electroluminescent applications (Kim et al., 1998).

Surface Activities of Related Surfactants

  • Hu et al. (2016) synthesized anionic gemini surfactants derived from structures akin to the sodium compound, exploring their surface activities and potential applications in detergents and emulsifiers (Hu et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.


properties

IUPAC Name

sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46N2O6S2.Na/c1-40(2)36(42(26-12-14-28-50(44,45)46)34-24-22-30-16-8-10-18-32(30)38(34)40)20-6-5-7-21-37-41(3,4)39-33-19-11-9-17-31(33)23-25-35(39)43(37)27-13-15-29-51(47,48)49;/h5-11,16-25H,12-15,26-29H2,1-4H3,(H-,44,45,46,47,48,49);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYIHRUYRMYLTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3',3'-Tetramethyl-1,1'-bis(4-sulfobutyl)benzoindodicarbocyanine Sodium Salt

CAS RN

64285-36-5
Record name 2-[5-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-penta-1,3-dienyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.